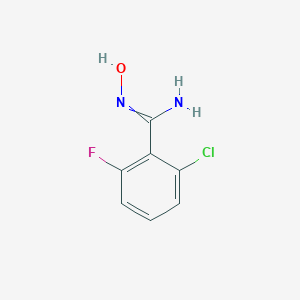
Cobalt(II) fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) fluoride, also known as cobaltous fluoride, is a chemical compound with the formula CoF₂. It is a reddish crystalline solid that is sparingly soluble in water. This compound contains cobalt in its +2 oxidation state and fluoride ions . This compound is primarily used in various industrial applications, including as a catalyst and in optical deposition processes .
Méthodes De Préparation
Cobalt(II) fluoride can be synthesized through several methods:
From Cobalt(II) Chloride or Cobalt(II) Oxide: Anhydrous this compound can be prepared by reacting anhydrous cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride gas[ \text{CoCl}_2 + 2\text{HF} \rightarrow \text{CoF}_2 + 2\text{HCl} ] [ \text{CoO} + 2\text{HF} \rightarrow \text{CoF}_2 + \text{H}_2\text{O} ]
From Cobalt(III) Fluoride: This compound can also be produced by reacting cobalt(III) fluoride with water.
Hydrated Form: The hydrated form of this compound can be obtained by reacting any cobalt(II) compound with hydrofluoric acid.
Analyse Des Réactions Chimiques
Cobalt(II) fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) fluoride in the presence of fluorine gas.
Reduction: It can be reduced to metallic cobalt by reacting with hydrogen gas at elevated temperatures.
Substitution: This compound can participate in substitution reactions with other halides or ligands, forming different cobalt complexes
Common reagents and conditions used in these reactions include hydrogen fluoride, fluorine gas, and hydrogen gas. The major products formed from these reactions are cobalt(III) fluoride, metallic cobalt, and various cobalt complexes.
Applications De Recherche Scientifique
Cobalt(II) fluoride has several scientific research applications:
Electrochemical Applications: This compound is used in the development of conversion-type metal fluoride cathodes for batteries due to its large specific capacities and high operating voltages.
Optical Deposition: It is used in optical deposition processes to improve the optical quality of materials.
Material Science: This compound is investigated for its potential use in the synthesis of fluorinated organic molecules, which are important in medicine, materials, and agrochemicals.
Mécanisme D'action
The mechanism by which cobalt(II) fluoride exerts its effects involves its ability to act as a fluorinating agent. In catalytic fluorination reactions, this compound facilitates the incorporation of fluorine atoms into organic molecules. This process often involves the formation of cobalt-fluorine bonds, followed by the transfer of fluorine atoms to the substrate . The molecular targets and pathways involved in these reactions include the activation of C–H bonds and the formation of C–F bonds through various organometallic mechanisms .
Comparaison Avec Des Composés Similaires
Cobalt(II) fluoride can be compared with other similar compounds, such as:
Cobalt(III) Fluoride (CoF₃): Unlike this compound, cobalt(III) fluoride is a stronger oxidizing agent and is used in different fluorination reactions.
Nickel(II) Fluoride (NiF₂): Nickel(II) fluoride has similar properties to this compound but differs in its reactivity and applications.
Iron(II) Fluoride (FeF₂): Iron(II) fluoride is another transition metal fluoride with distinct chemical properties and uses.
This compound is unique due to its specific catalytic properties and its ability to improve optical quality in deposition processes .
Propriétés
IUPAC Name |
cobalt(2+);difluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2FH/h;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYBZKSMUPTWEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.93000 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-17-2 |
Source


|
| Record name | Cobalt difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | COBALTOUS FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KI67810UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
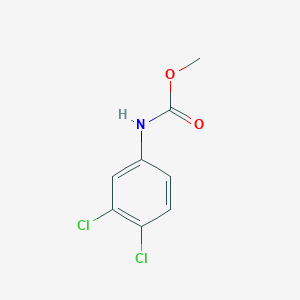
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
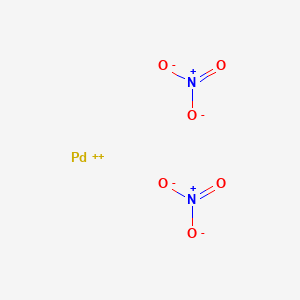
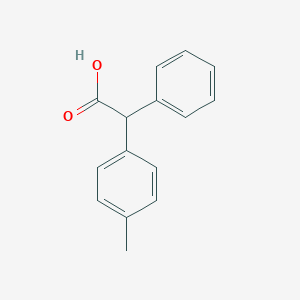
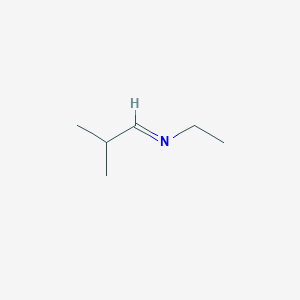
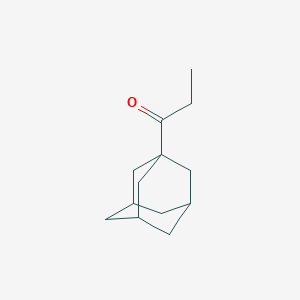
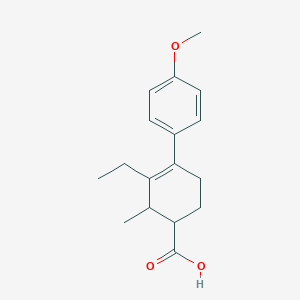
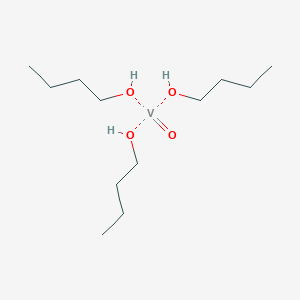

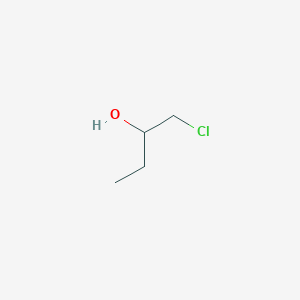
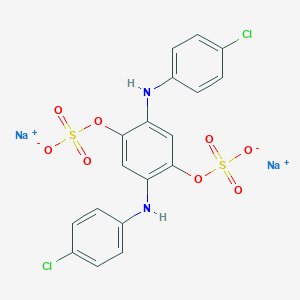

![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
